molecular formula C10H10ClNO B3381531 4-(3-Chlorophenoxy)butanenitrile CAS No. 24889-07-4

4-(3-Chlorophenoxy)butanenitrile

Cat. No.: B3381531
CAS No.: 24889-07-4
M. Wt: 195.64 g/mol
InChI Key: MQFQUIIIMDMFLN-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)butanenitrile is an organic compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol . It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group attached to a butanenitrile moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of 4-(3-Chlorophenoxy)butanenitrile typically involves the reaction of 3-chlorophenol with butanenitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

4-(3-Chlorophenoxy)butanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Chlorophenoxy)butanenitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)butanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

4-(3-Chlorophenoxy)butanenitrile can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.

Properties

IUPAC Name

4-(3-chlorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFQUIIIMDMFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24889-07-4
Record name 4-(3-chlorophenoxy)butanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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